molecular formula C19H17ClN2O4S2 B3410086 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895460-57-8

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410086
CAS No.: 895460-57-8
M. Wt: 436.9 g/mol
InChI Key: LBBTWXIDRXEKKU-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by:

  • A 1,3-thiazol-2-yl core substituted with a 4-(4-methoxy-3-methylphenyl) group.
  • An N-linked acetamide moiety modified with a 4-chlorobenzenesulfonyl group.

This structure combines sulfonyl and arylthiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or COX/LOX modulators) .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c1-12-9-13(3-8-17(12)26-2)16-10-27-19(21-16)22-18(23)11-28(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBTWXIDRXEKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Effects : Compounds similar to 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide have shown antimicrobial properties against various bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus.
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate
  • Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Its mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell survival.

Medicinal Chemistry Applications

The unique combination of functional groups in this compound enhances its potential as a lead compound in drug discovery. The following applications are noteworthy:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting various enzymes. This characteristic makes the compound a candidate for developing drugs targeting enzyme-related diseases.
  • Antimicrobial Agent Development : Given its antimicrobial properties, further research could lead to the development of new antibiotics, particularly against resistant strains.
  • Anticancer Drug Development : The ability to induce apoptosis in cancer cells positions this compound as a potential candidate for anticancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of compounds related to this compound:

  • A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole-based sulfonamides, demonstrating their efficacy as enzyme inhibitors and antimicrobial agents .
  • Another research article focused on the anticancer properties of similar compounds, indicating their potential to target specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Synthesis Method (Reference)
Target Compound 1,3-Thiazol-2-yl acetamide 4-(4-Methoxy-3-methylphenyl); 4-chlorobenzenesulfonyl Not explicitly described (inferred)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 1,3-Thiazol-2-yl acetamide 3-Chloro-4-fluorophenyl Bromoethyl ketone + thiosemicarbazide
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 1,3-Thiazol-2-yl acetamide 4-Hydroxy-3-methoxyphenyl Acetylation of thiazole precursors
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 1,3-Thiazol-2-yl acetamide 4-Chloro-3-methylphenyl Suzuki coupling + bromoethyl ketone
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Thiadiazole + acetamide 4-Chlorobenzylsulfanyl; trimethylphenyl Multi-step sulfur alkylation
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 1,3-Thiazol-2-yl acetamide 2-Chlorophenyl; morpholino Amide coupling + morpholine substitution
Key Observations:

Substituent Diversity: The target compound uniquely combines 4-chlorobenzenesulfonyl and 4-methoxy-3-methylphenyl groups.

Synthetic Routes: Thiazole-acetamide derivatives are commonly synthesized via cyclization of bromoethyl ketones with thiosemicarbazides (e.g., compound 14) or Pd-catalyzed cross-coupling (e.g., compound 15) .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-chlorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize the molecule’s conformation or enhance binding to charged residues in biological targets .
    • In contrast, compound 6a’s 4-hydroxy-3-methoxyphenyl group is electron-donating, favoring interactions with hydrophobic pockets .

Biological Activity

Overview

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It belongs to the sulfonamide class and exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including structural characteristics, biological mechanisms, and specific case studies.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

  • Sulfonamide Group : Enhances solubility and biological interaction.
  • Thiazole Ring : Imparts antimicrobial properties.
  • Methoxy and Methyl Substituents : Influence lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It may modulate receptor functions, impacting cellular signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
    • Moderately effective against Gram-negative bacteria and fungi like Candida albicans .
  • Anticancer Properties :
    • Induces apoptosis in various cancer cell lines.
    • Demonstrates selectivity towards cancerous cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEfficacy Level
AntimicrobialStaphylococcus aureus, MRSAHigh
AntifungalCandida albicansModerate
AnticancerVarious cancer cell linesHigh (selective)

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of various chloroacetamides, including derivatives similar to this compound, it was found that compounds with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of thiazole-based compounds revealed that this compound induced significant apoptosis in human breast cancer cells. The mechanism was linked to the inhibition of key survival pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key considerations for synthesizing 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide?

Synthesis typically involves multi-step reactions, including sulfonylation, thiazole ring formation, and amide coupling. Critical parameters include temperature control (e.g., 60–80°C for sulfonylation), pH adjustment (neutral to mildly acidic conditions), and solvent selection (e.g., dichloromethane or DMF for solubility optimization). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • HPLC for purity assessment (>95% recommended for pharmacological studies) .

Q. What biological targets or pathways are associated with this compound?

Structurally analogous compounds exhibit activity against enzymes like tyrosine kinases or bacterial DNA gyrase. Preliminary docking studies suggest interactions with hydrophobic binding pockets due to the chlorobenzenesulfonyl and methoxyphenyl groups. Target validation requires enzyme inhibition assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies:

  • Catalyst screening : Use Pd/C or CuI for coupling reactions to reduce side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for thiazole ring formation.
  • Microwave-assisted synthesis : Reduces reaction time for amide coupling steps by 30–50% .

Q. What structural modifications could enhance bioactivity while maintaining stability?

SAR studies suggest:

  • Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) may improve enzyme binding.
  • Replacing the chlorobenzenesulfonyl group with a trifluoromethylsulfonyl moiety could enhance metabolic stability.
  • Introducing a hydroxyl group on the thiazole ring may improve solubility without compromising activity .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell line differences : Use isogenic cell lines for cancer studies.
  • Compound stability : Verify storage conditions (-20°C under nitrogen) and test for degradation via HPLC before assays .

Q. What computational methods are suitable for predicting binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinase domains).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • QSAR models : Train on datasets of thiazole derivatives to predict ADMET properties .

Q. How can researchers mitigate compound instability during in vivo studies?

  • Formulation strategies : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility.
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve plasma stability.
  • Storage protocols : Lyophilize the compound and store in amber vials to prevent photodegradation .

Methodological & Ethical Considerations

Q. What are best practices for evaluating toxicity in preclinical studies?

  • In vitro screening : Use hepatic (HepG2) and renal (HEK293) cell lines for acute toxicity.
  • In vivo models : Conduct OECD-compliant acute oral toxicity tests in rodents (e.g., 14-day observation).
  • Ethical compliance : Follow ARRIVE guidelines for animal studies and prioritize in vitro models to reduce animal use .

Q. How can interdisciplinary approaches advance research on this compound?

Integrate:

  • Medicinal chemistry : Optimize pharmacokinetics via logP and plasma protein binding assays.
  • Systems biology : Map interactions using transcriptomics (e.g., RNA-seq of treated cancer cells).
  • Nanotechnology : Develop targeted delivery systems (e.g., antibody-conjugated liposomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

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